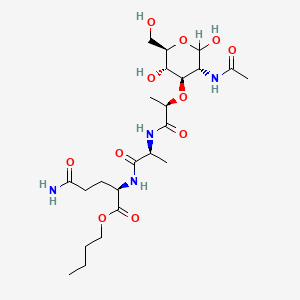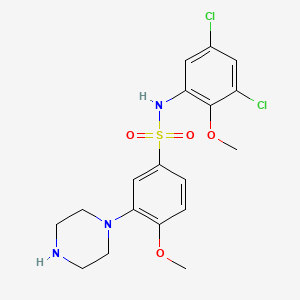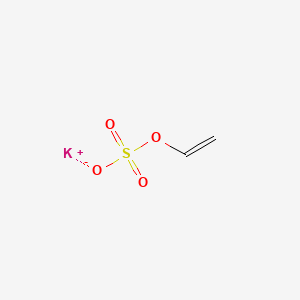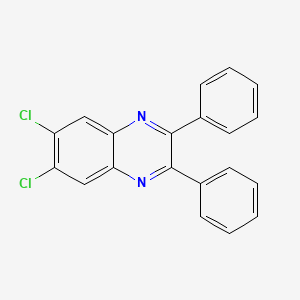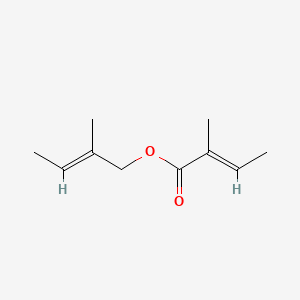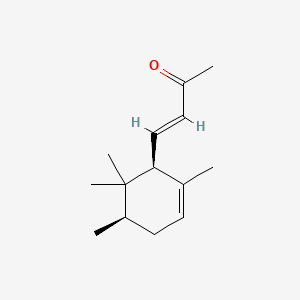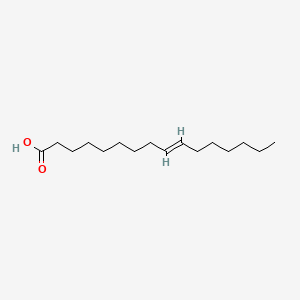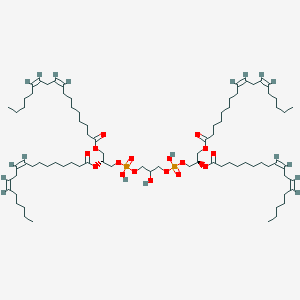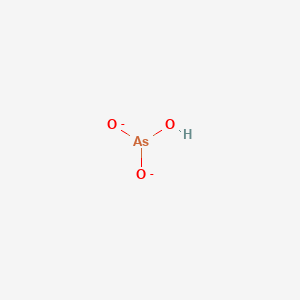
Hydrogen ortho-arsenite ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenite(2-) is an arsenite ion resulting from the removal of a proton from two of the hydroxy groups of arsenous acid. It is an arsenite ion and a divalent inorganic anion. It is a conjugate base of an arsenite(1-). It is a conjugate acid of an arsenite(3-).
Applications De Recherche Scientifique
Physisorption and Ortho–Para Conversion
Research on molecular hydrogen, including its ortho and para species, has shown significant advancements. The physisorption properties and interconversion rate of ortho and para hydrogen have been investigated, providing insights into the rotational motion of hydrogen molecules and their interaction with surfaces. This has applications in understanding astronomical phenomena and surface interactions of hydrogen in various states (Fukutani & Sugimoto, 2013).
Catalytic Applications in Chemical Reactions
Studies have been conducted on catalysts for hydrogenation reactions, such as converting ortho-chloronitrobenzene to ortho-chloroaniline, using ruthenium as an active phase. This research is crucial for developing efficient and selective catalysts in various hydrogenation processes (Pietrowski & Wojciechowska, 2009).
Hydrogen Storage and Conversion
The Totalized Hydrogen Energy Utilization System (THEUS) uses liquid hydrogen and recovers Boil-Off Gas (BOG) in metal hydride tanks. Research here focuses on the para-ortho conversion and its impact on hydrogen storage, which is crucial for energy applications, including hydrogen and electric vehicles (Nakano et al., 2012).
Dissociative Recombination and Molecular Ionization
Investigations into the dissociative recombination of molecular hydrogen ions with electrons have revealed structured cross sections and rate coefficients, providing valuable insights into the physical properties of hydrogen in various states. This knowledge is fundamental for understanding molecular interactions in physics and chemistry (Zhaunerchyk et al., 2007).
Influence on Hydrogen Storage System Performance
Studies have explored the effects of para-ortho conversion on hydrogen storage systems, revealing that endothermic conversion increases net storage capacity and affects temperature dynamics. This research is significant for enhancing the efficiency of hydrogen storage technologies (Ubaid et al., 2014).
Ionization and Dissociation Energies
Research has focused on determining the ionization and dissociation energies of the hydrogen molecule, improving the precision of these measurements. Such studies are vital for advancing our understanding of molecular energy structures in chemistry and physics (Liu et al., 2009).
Interaction with Nonferrous Metal Oxides
The oxidation of As(III) to As(V) has been enhanced using nonferrous metal oxides like TiO2 as a catalyst in the presence of H2O2. This study has implications for environmental remediation and water treatment technologies (Kim et al., 2015).
Electrochemical Hydrogen Production
Research has shown that the production of hydrogen can be coupled with the oxidation of arsenite (As(III)) using an electrochemical system. This process not only generates hydrogen but also aids in the removal of significant inorganic pollutants, providing a dual benefit in environmental applications (Kim et al., 2014).
Rotational Excitation in Molecular Hydrogen
Investigations into the role of internal molecular degrees of freedom, like rotation, in low-energy collisions have shown that rotationally excited ortho-hydrogen reacts faster due to stronger long-range attractions. This research is crucial for understanding the dynamics of cold and ultracold chemistry, particularly in astrochemistry (Shagam et al., 2015).
Propriétés
Nom du produit |
Hydrogen ortho-arsenite ion |
|---|---|
Formule moléculaire |
AsHO3-2 |
Poids moléculaire |
123.928 g/mol |
Nom IUPAC |
hydrogen arsorite |
InChI |
InChI=1S/AsHO3/c2-1(3)4/h2H/q-2 |
Clé InChI |
RJFGWSIMCQVVJS-UHFFFAOYSA-N |
SMILES canonique |
O[As]([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chlorophenyl)methyl]-8-fluoro-6-[(Z)-3-hydroxyprop-1-enyl]-1-methyl-4-oxo-quinoline-3-carboxamide](/img/structure/B1237585.png)
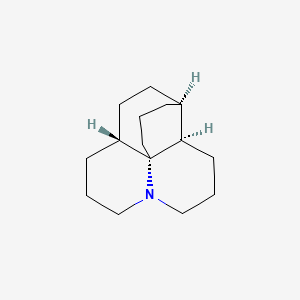
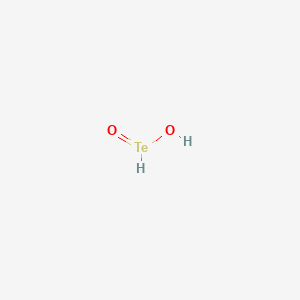
![2-{[2-(Benzooxazol-2-ylsulfanyl)-acetyl]-hydrazonomethyl}-benzoic acid](/img/structure/B1237591.png)
![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1237593.png)
![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
